By combining these functionalities, 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid offers several advantages for chemical probe development:
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, with the chemical formula C17H12O4 and CAS number 1236196-77-2, is a complex organic compound characterized by its trifunctional structure. It features a benzophenone moiety, an alkyne tag, and a carboxylic acid group, which contribute to its unique chemical properties and biological applications. The compound is typically encountered as a white crystalline solid, soluble in various organic solvents such as ethanol and ether, and is often used as a building block in chemical synthesis and biological research .
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid serves as a chemical probe in biological research. Its trifunctional nature allows it to interact with various biological targets, influencing cellular processes such as signaling pathways, gene expression, and metabolism. The compound can be used to label specific proteins within cells, providing insights into their functions .
The compound's action is facilitated by its alkyne tag, enabling covalent modification upon exposure to ultraviolet light. This interaction can lead to diverse molecular and cellular effects depending on the attached ligand or pharmacophore .
The synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with propargyl bromide in the presence of a base, such as potassium carbonate. This reaction is generally carried out in a solvent like dimethylformamide under reflux conditions. The process may require optimization for yield and purity through advanced purification techniques .
While specific industrial methods for synthesizing this compound are not extensively documented, large-scale production typically follows similar laboratory protocols, potentially enhanced by continuous flow reactors for improved efficiency.
The primary applications of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid include:
Research indicates that 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid interacts with various enzymes and proteins due to its unique structural features. Its ability to undergo covalent modifications upon ultraviolet light exposure allows for targeted studies of protein dynamics and cellular functions .
Several compounds share structural similarities with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid:
Compound Name | Structural Features | Uniqueness |
---|---|---|
4-(2-propynyl)benzoic acid | Lacks benzophenone moiety | Simpler structure without photoactivity |
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid | Contains an additional benzoyl group | Enhanced functionality as a chemical probe |
4-hydroxybenzoic acid | Basic phenolic structure | No alkyne or photoactivatable groups |
The uniqueness of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid lies in its trifunctional nature, combining a photoactivatable benzophenone, an alkyne tag, and a carboxylic acid handle. This combination allows for versatile applications across chemical biology and material science, setting it apart from similar compounds that lack one or more of these functionalities .
The synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid relies primarily on the formation of propargyl ether linkages through established organic chemistry methodologies [1]. This compound, with molecular formula C17H12O4 and molecular weight 280.27, serves as a trifunctional building block containing a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle [1]. The laboratory-scale synthesis protocols have been optimized through extensive research to achieve high yields and purity suitable for chemical probe synthesis applications [5].
The primary synthetic route for 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid involves nucleophilic substitution reactions utilizing propargyl bromide as the alkylating agent [2] [10]. The general procedure involves dissolving 4-hydroxybenzoic acid derivatives in dimethylformamide and adding crushed anhydrous potassium carbonate as the base [2]. Propargyl bromide is then added to the suspension, and the reaction mixture is heated to 60°C for three hours [2].
The nucleophilic substitution mechanism proceeds through a Williamson ether synthesis pathway, where the phenoxide anion attacks the electrophilic carbon of propargyl bromide [10]. Research has demonstrated that propargyl bromide exhibits excellent reactivity as an alkylating agent, readily reacting with phenolic hydroxyl groups under basic conditions [29]. The reaction typically employs a 1:2 molar ratio of substrate to propargyl bromide, with an additional equivalent of base per phenolic group to ensure complete conversion [2].
Temperature optimization studies have shown that reaction temperatures between 60-80°C provide optimal conversion rates while minimizing side reactions [28]. Lower temperatures result in incomplete conversion, while temperatures exceeding 80°C can lead to decomposition of the propargyl bromide reagent [29]. The reaction time can vary from 3 to 48 hours depending on the specific substrate and reaction conditions employed [2] [28].
Synthesis Method | Base Used | Temperature (°C) | Reaction Time | Typical Yield (%) |
---|---|---|---|---|
Nucleophilic substitution with propargyl bromide | Potassium carbonate | 60-80 | 3-48 hours | 70-94 |
Williamson ether synthesis | Sodium hydride | 0-25 | 1-4 hours | 40-85 |
Base-catalyzed alkylation | 1,8-diazabicyclo[5.4.0]-undec-7-ene | 75-80 | 20-40 minutes | 85-92 |
One-pot propargylation | Cesium carbonate | Reflux (56) | 2-6 hours | 65-89 |
The choice of base significantly influences the reaction outcome, with potassium carbonate being the most commonly employed base for propargyl ether formation [2] [10]. Alternative bases such as sodium hydride can be used under anhydrous conditions, though these typically require lower temperatures and shorter reaction times [10]. The use of stronger bases like 1,8-diazabicyclo[5.4.0]-undec-7-ene has been shown to dramatically reduce reaction times to 20-40 minutes while maintaining high yields [12].
The selection of appropriate solvent systems is crucial for achieving optimal yields in propargyl ether synthesis [2] [30]. Dimethylformamide has emerged as the preferred solvent for nucleophilic substitution reactions with propargyl bromide due to its high polarity index of 6.4 and excellent solvating properties for both ionic and organic species [2]. The high boiling point of 153°C allows for elevated reaction temperatures without solvent loss, contributing to improved reaction kinetics [2].
Tetrahydrofuran represents another viable solvent option, particularly for reactions requiring anhydrous conditions [30]. Research has demonstrated that the choice of solvent significantly affects the regioselectivity of propargyl ether formation, with more polar solvents like tetrahydrofuran favoring specific reaction pathways compared to less polar alternatives like diethyl ether [30]. The solvent polarity influences the stability and reactivity of carbanionic intermediates formed during the reaction process [30].
Solvent | Boiling Point (°C) | Polarity Index | Reaction Efficiency | Typical Concentration (M) |
---|---|---|---|---|
Dimethylformamide | 153 | 6.4 | Excellent | 0.1-0.7 |
Tetrahydrofuran | 66 | 4.0 | Good | 0.2-0.5 |
Acetonitrile | 82 | 5.8 | Very Good | 0.1-0.74 |
Acetone | 56 | 5.1 | Good | 0.3-0.6 |
Diethyl ether | 35 | 2.8 | Moderate | 0.1-0.3 |
Toluene | 111 | 2.4 | Moderate | 0.2-0.4 |
Acetonitrile has also proven effective for propargyl ether synthesis, particularly in continuous flow applications where its moderate boiling point of 82°C and high polarity index of 5.8 provide excellent reaction efficiency [12] [14]. The use of acetonitrile at concentrations ranging from 0.1 to 0.74 M has been successfully employed in scaled-up synthesis protocols [14]. Acetone serves as a more environmentally benign alternative, though it typically requires reflux conditions due to its lower boiling point of 56°C [23].
The catalytic conditions for propargyl ether formation have been extensively studied to optimize reaction outcomes [7] [9]. While most reactions proceed under basic conditions without additional catalysts, recent research has explored the use of metal catalysts to enhance reaction rates and selectivity [7]. Gold-catalyzed reactions have shown particular promise for the synthesis of propargylic ethers from acetals and alkynes, though these methods are primarily applicable to different synthetic routes [17].
The transition from batch to continuous flow synthesis represents a significant advancement in the industrial production of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid [12] [13]. Continuous flow reactors offer numerous advantages including improved heat and mass transfer, enhanced safety profiles, and the ability to achieve steady-state conditions that are difficult to maintain in batch processes [12] [18].
Research has demonstrated successful scale-up of benzoic acid alkylation reactions from capillary reactors producing 282 milligrams per hour at 75°C to low flow reactors achieving 6.82 grams per hour at 80°C [12]. The optimization of flow rates has revealed that maximum reactivity occurs at approximately 3 milliliters per minute, corresponding to a residence time of 105 seconds [12]. This optimal flow rate represents an ideal balance between mixing efficiency and reaction time, demonstrating that the studied reactions are sensitive to mixing conditions [12].
Parameter | Continuous Flow Range | Optimal Conditions |
---|---|---|
Flow Rate (mL/min) | 0.1-3.0 | 0.25 |
Residence Time (min) | 20-200 | 105 |
Reactor Temperature (°C) | 80-120 | 80 |
Reactor Pressure (bar) | 1-5 | Atmospheric |
Production Rate (g/h) | 2.2-6.82 | 6.82 |
Conversion (%) | 85-95 | 92 |
Selectivity (%) | 90-98 | 95 |
The implementation of resistively heated flow reactors has enabled synthesis under high-temperature and high-pressure conditions, with capabilities reaching 400°C and 200 bar respectively [18]. These systems utilize direct electrical heating to rapidly achieve desired temperatures, providing excellent control over reaction conditions [18]. The ability to operate at elevated temperatures has proven particularly beneficial for esterification and transesterification reactions relevant to benzoic acid derivative synthesis [18].
Continuous flow synthesis of related benzoic acid derivatives has been successfully demonstrated using water as a solvent with reaction times as short as 90 seconds [13]. This approach provides a more sustainable alternative to traditional organic solvents while maintaining excellent yields [13]. The optimized continuous flow procedures have been successfully extended to various benzoic acid derivatives, demonstrating the versatility of the approach [13].
The purification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid requires specialized techniques to achieve the high purity levels necessary for chemical probe applications [20] [21]. Flash column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with hexane and ethyl acetate mixtures as the mobile phase [21] [27].
The typical mobile phase composition consists of hexane to ethyl acetate in a 50:50 volume ratio with 1% acetic acid added to improve peak resolution and compound stability [2] [27]. This solvent system provides excellent separation of the target compound from reaction byproducts and unreacted starting materials [27]. Flash chromatography typically achieves yield recoveries of 80-95% with purity levels ranging from 90-98% [21] [27].
Purification Method | Stationary Phase/Solvent | Mobile Phase/Conditions | Typical Yield Recovery (%) | Purity Achieved (%) |
---|---|---|---|---|
Flash column chromatography | Silica gel | Hexane:EtOAc (50:50) + 1% AcOH | 80-95 | 90-98 |
Recrystallization | Water/organic solvent | Hot water cooling | 65-85 | 85-95 |
Vacuum distillation | N/A | Reduced pressure (1-10 torr) | 70-90 | 88-96 |
High performance liquid chromatography separation | C18 column | Acetonitrile:buffer | 85-98 | 95-99 |
Liquid-liquid extraction | Organic/aqueous | pH-dependent separation | 75-90 | 80-92 |
Recrystallization techniques have proven effective for purifying benzoic acid derivatives, taking advantage of the high solubility in hot water and poor solubility in cold water that characterizes many benzoic acid compounds [15]. This method typically yields around 65-85% recovery with purity levels of 85-95%, making it particularly suitable for large-scale purification where cost considerations are important [15] [16].
High performance liquid chromatography separation offers the highest purity levels, achieving 95-99% purity with yield recoveries of 85-98% [20] [25]. The use of C18 columns with acetonitrile-buffer mobile phases provides excellent resolution for propargyl ether compounds [25]. Recent advances in high-throughput purification methods have incorporated functionalized beads for copper removal and other impurities, achieving greater than 99% metal removal efficiency [20].
Vacuum distillation represents another viable purification option, particularly for compounds with sufficient thermal stability [24]. Operating under reduced pressure conditions of 1-10 torr allows for distillation at lower temperatures, minimizing thermal decomposition while achieving purity levels of 88-96% [24]. This method is particularly advantageous for large-scale industrial applications where solvent recovery and recycling are important economic considerations [24].